molecular formula C8H14ClNO3 B2886449 Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride CAS No. 2375249-51-5

Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride

Cat. No.: B2886449
CAS No.: 2375249-51-5
M. Wt: 207.65
InChI Key: LWJOFBNIXAEHQW-RAPQHUHKSA-N
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Description

“Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride” is a complex organic compound. It belongs to the class of azabicycloheptanes, which are bicyclic compounds containing a nitrogen atom .


Molecular Structure Analysis

The molecule contains a total of 25 bonds. There are 12 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 2 five-membered rings, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amine (aliphatic), and 1 Pyrrolidine .

Scientific Research Applications

Asymmetric Synthesis

Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates have been synthesized through Aza-Diels-Alder reactions, showcasing their potential in asymmetric synthesis. This process highlights the versatility of these compounds in creating chiral centers, which is crucial for the development of pharmaceuticals and other biologically active molecules (Waldmann & Braun, 1991).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate demonstrates an efficient and time-saving method for producing these compounds. This technique offers a novel approach to synthesizing structurally complex bicyclic compounds with potential applications in drug discovery and organic chemistry (Onogi, Higashibayashi, & Sakurai, 2012).

Synthesis of Enantiopure Analogues

The synthesis of enantiopure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids showcases the compound's utility in creating restricted analogues of 3-hydroxyproline. This highlights its importance in synthesizing novel compounds with potential therapeutic applications, particularly in the realm of neurological diseases and conditions (Avenoza et al., 2002).

Structural Characterization

The structural characterization of the 7-azabicyclo[2.2.1]heptane parent ring, as found in compounds like epibatidine, underscores the relevance of these structures in understanding the biochemical mechanisms of action of certain alkaloids. This foundational knowledge aids in the development of analogues with improved efficacy and reduced toxicity for use in medical treatments (Britvin & Rumyantsev, 2017).

Antitumor Potential

The synthesis of Methyl 2,3-bis(hydroxymethyl)-5-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-6-carboxylate bis(N-methylcarbamate) derivatives, investigated as potential antitumor agents, illustrates the exploration of these compounds in the development of new cancer treatments. Although the compounds showed inactivity against murine P388 lymphocytic leukemia, this research paves the way for further modifications and testing of related structures (Anderson & Mulumba, 1984).

Safety and Hazards

The safety data sheet for a similar compound, (1S,4S)-(-)-2-BOC-2,5-diazabicyclo[2.2.1]heptane, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment.

Properties

IUPAC Name

methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c1-12-8(11)6-4-2-5(10)7(6)9-3-4;/h4-7,9-10H,2-3H2,1H3;1H/t4-,5+,6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJOFBNIXAEHQW-RAPQHUHKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC(C1NC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@@H]2C[C@@H]([C@H]1NC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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